methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate
Description
This compound belongs to a class of polycyclic heteroatom-rich systems characterized by fused oxa- and diaza-rings. Its core structure (tricyclo[7.3.1.0²⁷]trideca-2,4,6-triene) incorporates an 8-oxa-10,12-diazatricyclic framework with ester functionalities at positions 4 and 10. The ethoxycarbonylphenyl substituent at position 10 and the methyl group at position 9 contribute to steric and electronic modulation.
Properties
IUPAC Name |
methyl 10-(4-ethoxycarbonylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-4-29-20(26)13-5-8-15(9-6-13)24-21(27)23-17-12-22(24,2)30-18-10-7-14(11-16(17)18)19(25)28-3/h5-11,17H,4,12H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGYNGCNVSQNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include cyclization reactions, esterification, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role in a biochemical assay or therapeutic setting.
Comparison with Similar Compounds
Core Structural Features
The following table highlights structural differences between the target compound and analogs from the literature:
Electronic and Reactivity Profiles
- The ethoxycarbonyl group acts as an electron-withdrawing substituent, further polarizing the system .
- Dimethyl Dicarboxylate Analog (): Lacking nitrogen atoms, this compound exhibits reduced basicity. The 4-methylphenyl groups increase hydrophobicity, favoring nonpolar interactions in crystal packing .
- Hexacyclic Compound () : The azetidine ring introduces a basic nitrogen, enabling protonation under acidic conditions. The methoxyphenyl group may participate in resonance-driven stabilization .
Crystallographic Insights
The SHELX software suite () has been instrumental in resolving the crystal structures of such compounds. For example:
- The target compound’s diaza-oxa core likely exhibits shorter N–O bond distances compared to purely oxa systems, as observed in analogous structures refined via SHELXL .
- Steric clashes between the methyl group (C9) and ethoxycarbonylphenyl substituent may influence molecular conformation, as modeled in SHELXPRO .
Implications of Structural Differences on Properties
Solubility and Stability
- The target compound’s ester groups improve aqueous solubility relative to the dimethyl dicarboxylate analog (), which relies on hydrophobic aryl interactions .
- The hexacyclic compound () demonstrates higher thermal stability due to its rigid framework, though this comes at the cost of synthetic complexity .
Reactivity and Functionalization
- The diaza system in the target compound allows for regioselective functionalization at nitrogen sites, a feature absent in oxa-only analogs .
- The ethoxycarbonyl group can undergo hydrolysis to a carboxylic acid, enabling further derivatization—a pathway less feasible in methoxy-substituted systems () .
Biological Activity
Chemical Structure and Properties
The compound features a polycyclic structure that includes:
- A central benzene ring
- A 1,3,5-oxadiazocine ring
- Functional groups including two methyl groups, an ethoxycarbonyl group (ester), and a keto group (C=O).
These structural elements are crucial as they may influence the compound's interaction with biological systems and its mechanism of action.
Biological Activity Overview
Research on benzo[g][1,3,5]oxadiazocines has indicated various biological activities such as anticancer properties and enzyme inhibition. However, specific data on the biological activity of methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate remains sparse.
While direct studies on this specific compound are lacking, it is hypothesized that its mechanism of action may involve:
- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes.
- Cellular Targeting : The unique arrangement of functional groups could enable selective targeting of cancer stem cells or other pathological cells.
Case Studies and Related Research
- Anticancer Activity : Studies on related compounds in the benzo[g][1,3,5]oxadiazocine class have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Inhibition of Cancer Stem Cells : Research has shown that compounds with similar structural characteristics can inhibit BCSCs through mechanisms involving apoptosis and reduction in stem cell markers like CD44 high/CD24 low .
Data Table: Comparison of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
